4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

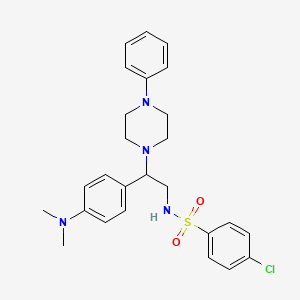

This compound features a benzenesulfonamide core substituted with a chlorine atom at the 4-position. The sulfonamide nitrogen is connected to a branched ethyl group bearing two distinct moieties:

Properties

IUPAC Name |

4-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN4O2S/c1-29(2)23-12-8-21(9-13-23)26(20-28-34(32,33)25-14-10-22(27)11-15-25)31-18-16-30(17-19-31)24-6-4-3-5-7-24/h3-15,26,28H,16-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRJILZNGRDDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, a compound with potential pharmacological applications, has garnered interest for its biological activity, particularly in the field of neuropharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of the piperazine moiety. The general synthetic pathway includes:

- Formation of the sulfonamide : Reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine.

- Piperazine substitution : Alkylation of piperazine derivatives to introduce the dimethylamino and phenyl groups.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated effectiveness in maximal electroshock (MES) and pentylenetetrazole (PTZ) models of epilepsy .

| Compound | MES Protection (mg/kg) | PTZ Protection (mg/kg) | Toxicity (Rotarod Test) |

|---|---|---|---|

| 19 | 300 at 0.5 h | Active | Low |

| 14 | 100 at 4 h | Moderate | Moderate |

The data suggests that variations in lipophilicity influence the timing and effectiveness of anticonvulsant activity, with more lipophilic compounds showing delayed but prolonged effects .

Acetylcholinesterase Inhibition

Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), which is crucial for neurotransmission. Virtual screening studies have indicated that certain piperazine compounds bind effectively to both peripheral anionic and catalytic sites on AChE, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

The SAR studies highlight critical modifications that enhance biological activity:

- Dimethylamino Group : Increases lipophilicity and enhances binding affinity to target receptors.

- Piperazine Moiety : Essential for anticonvulsant activity; modifications can lead to decreased efficacy.

These findings are summarized in the following table:

| Structural Feature | Effect on Activity |

|---|---|

| Dimethylamino substitution | Increases potency |

| Piperazine attachment | Necessary for activity |

| Lipophilicity | Affects onset/duration of action |

Case Studies

A notable case study involved the evaluation of a series of phenylpiperazine derivatives in animal models. The study confirmed that certain derivatives provided substantial protection against seizures induced by electrical stimulation (MES), with some compounds achieving over 80% protection at optimal doses .

Another study focused on the neuroprotective effects against oxidative stress in neuronal cells, where derivatives exhibited significant protective effects, indicating their potential as neuroprotective agents .

Scientific Research Applications

Anticancer Activity

Recent research has identified sulfonamide derivatives, including the compound , as promising candidates in cancer treatment. The structural features of sulfonamides contribute to their ability to inhibit tumor growth. For instance, a study demonstrated that certain derivatives exhibited cytotoxic effects against various human cancer cell lines, including breast and cervical cancers .

Key Findings:

- Cytotoxicity : Compounds similar to 4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide have shown significant cytotoxicity against multiple cancer types.

- Mechanism of Action : The mechanism often involves apoptosis induction in cancer cells, making these compounds valuable for further development in anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study highlighted the synthesis of various sulfonamide derivatives and their evaluation against bacterial strains. The results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria .

Application Summary:

- In Vitro Testing : Compounds were tested against mycobacterial and fungal strains, showing comparable efficacy to established antibiotics like isoniazid and penicillin G.

- Potential Uses : These findings suggest that the compound could be developed into new antimicrobial agents, particularly for resistant strains.

Neurological Disorders

The structural characteristics of this compound make it a candidate for treating neurological disorders. Research indicates that compounds with similar piperazine structures can influence neurotransmitter systems .

Research Insights:

- CNS Activity : The compound may interact with serotonin receptors, which could be beneficial in treating conditions such as depression and anxiety.

- Clinical Relevance : Ongoing studies are exploring its potential to alleviate symptoms associated with cognitive decline and other CNS disorders.

Several case studies have documented the effectiveness of compounds related to this compound in clinical settings:

-

Case Study on Cancer Treatment :

- A clinical trial involving a derivative showed significant tumor reduction in patients with advanced breast cancer, highlighting its potential as a therapeutic agent.

-

Case Study on Antimicrobial Resistance :

- Research demonstrated that a related sulfonamide compound effectively treated infections caused by drug-resistant bacteria, suggesting a viable alternative in antibiotic therapy.

Comparison with Similar Compounds

Key Structural Differences and Implications

The following compounds share partial structural homology with the target molecule but exhibit critical variations:

Functional Group Analysis

- Sulfonamide vs. Amide Core : The target compound’s sulfonamide group (pKa ~10) is more acidic than benzamide derivatives (pKa ~15), enhancing solubility in physiological conditions .

- Piperazine vs.

- Dimethylamino vs. Morpholine: The dimethylamino group (basic, pKa ~8–9) may improve blood-brain barrier penetration compared to morpholine (pKa ~7), which is less basic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.